Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Catalog No.
S715541
CAS No.
143979-15-1
M.F
C22H40N2O4
M. Wt
396.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amin...

CAS Number

143979-15-1

Product Name

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid

Molecular Formula

C22H40N2O4

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1

InChI Key

VMCGMPITVQIMGK-ZLTKDMPESA-N

SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Synonyms

143979-15-1;Dicyclohexylamine(S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate;Boc-L-2-allylglycinedicyclohexylaminesalt;BOC-L-ALLYLGLYCINEDCHA;(2S)-2-[(tert-butoxycarbonyl)amino]pent-4-enoicacid;dicha;C22H40N2O4;Boc-Gly(allyl)-OHCHA;AC1MBSJ4;Boc-D-Allylglycine-DCHA;Boc-L-Allylglycine-DCHA;KSC914C5J;09809_FLUKA;CTK8B4154;MolPort-001-758-713;ANW-44108;CB-762;MFCD01321013;AKOS015948714;AN-8489;OR14670;RTR-005599;AK-77725;AM016290;Boc-allyl-Gly-OHdicyclohexylammoniumsalt

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Molecular Structure Analysis

DCTA consists of several key functional groups:

  • Dicyclohexylamine: This bulky amine group provides a basic center (N) and likely acts as a protecting group for the amine functionality elsewhere in the molecule.
  • (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate: This portion contains an alpha,beta-unsaturated carboxylic acid (pent-4-enoate) with a tert-butyloxycarbonyl (Boc) protecting group on the amine next to the carboxylic acid. The (S) configuration indicates a specific spatial arrangement around the chiral carbon atom.

The presence of the Boc group suggests DCTA might be a precursor to a peptide or a similar molecule where the amine functionality is later deprotected. The double bond (enoate) could participate in various organic reactions.


Chemical Reactions Analysis

  • Deprotection: The Boc group can be removed under acidic conditions to reveal a free amine group on the pent-4-enoate moiety.
  • Hydrolysis: The ester bond (between the pent-4-enoate and the Boc group) can be cleaved under basic or acidic conditions, yielding a carboxylic acid and the corresponding amine (dicyclohexylamine).
  • Conjugate addition: The double bond in the pent-4-enoate can react with nucleophiles in a conjugate addition reaction, forming new carbon-carbon bonds.

Physical And Chemical Properties Analysis

Data on DCTA's physical and chemical properties like melting point, boiling point, solubility, etc., are not available in public scientific databases.

Information on the safety hazards of DCTA is not currently available. However, dicyclohexylamine, a component of DCTA, may have irritant properties []. As with any unknown compound, it is advisable to handle DCTA with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following general laboratory safety protocols.

Dates

Modify: 2023-08-15

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